Bz-DTPA

Description

The exact mass of the compound 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

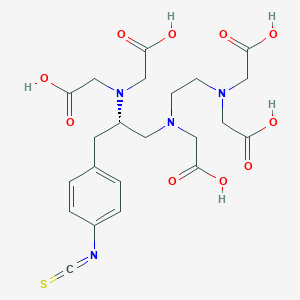

2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O10S/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOYPHGXHKUTHC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145439 | |

| Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102650-30-6 | |

| Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102650306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-SCN-BENZYL-DTPA, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H79013Y15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Bifunctional Chelator Bz-DTPA: A Technical Guide to its Mechanism and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted radiopharmaceuticals and molecular imaging, the ability to securely attach a metallic radionuclide to a targeting biomolecule is of paramount importance. This is achieved through the use of bifunctional chelators (BFCs), molecules possessing two distinct functionalities: a strong metal-chelating moiety and a reactive group for covalent attachment to a biomolecule. One such critical BFC is p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid, commonly referred to as Bz-DTPA. This technical guide provides an in-depth exploration of this compound, its mechanism of action, and its applications, with a focus on quantitative data and detailed experimental protocols for researchers in drug development.

Core Concepts: Understanding this compound

This compound is a derivative of diethylenetriaminepentaacetic acid (DTPA), a well-established chelating agent.[1] The "Bz" designation refers to the benzyl group, which is further functionalized with an isothiocyanate (-N=C=S) group. This bifunctional nature is the key to its utility.

The molecule can be conceptually divided into two essential components:

-

The Chelating Moiety (DTPA): The DTPA portion of the molecule is a polyaminocarboxylic acid with eight donor atoms (three nitrogens and five oxygens from the carboxyl groups). These donor atoms can form a stable, cage-like coordination complex with a variety of metal ions, effectively sequestering the metal.

-

The Bio-conjugation Moiety (p-isothiocyanatobenzyl): The isothiocyanate group is a reactive electrophile that readily forms a stable covalent thiourea bond with primary amine groups (-NH2) present on biomolecules, such as the lysine residues of antibodies and other proteins.[2]

Mechanism of Action

The mechanism of action of this compound is a two-fold process:

-

Bioconjugation: The first step involves the covalent attachment of this compound to the targeting biomolecule. Under slightly alkaline conditions (typically pH 8.2-9.0), the isothiocyanate group reacts with the nucleophilic amine groups on the biomolecule. This reaction is highly efficient and results in a stable immunoconjugate.

-

Radiometal Chelation: Once conjugated to the biomolecule, the DTPA moiety is available to chelate a radiometal. The radiolabeling process is typically performed by introducing a solution of the desired radionuclide to the immunoconjugate under specific pH and temperature conditions. The DTPA cage then encapsulates the radiometal, forming a thermodynamically stable and kinetically inert complex. This stability is crucial to prevent the premature release of the radionuclide in vivo, which could lead to off-target toxicity.[3]

Quantitative Data: Stability of Metal-DTPA Complexes

The stability of the metal-DTPA complex is a critical parameter for in vivo applications. It is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The table below summarizes the stability constants for DTPA with several medically relevant metal ions.

| Metal Ion | Ionic Radius (Å) | log K (Stability Constant) |

| In³⁺ | 0.80 | 29.0 |

| Y³⁺ | 0.90 | 22.4 |

| Zr⁴⁺ | 0.72 | 35.3[4] |

| Lu³⁺ | 0.86 | 22.5 |

| Ac³⁺ | 1.12 | ~21 |

| Gd³⁺ | 0.94 | 22.5 |

| Cu²⁺ | 0.73 | 21.5 |

| Zn²⁺ | 0.74 | 18.8 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are representative literature values.

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bz-DTPA to a Monoclonal Antibody (IgG)

This protocol outlines a general procedure for the conjugation of this compound to a monoclonal antibody. Optimization may be required for specific antibodies.

Materials:

-

Monoclonal antibody (IgG) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-9.0)

-

p-SCN-Bz-DTPA (commercially available)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)

-

Conjugation buffer: 0.1 M Sodium Bicarbonate, pH 8.2

-

Quenching solution: 100 mM Glycine or Tris buffer, pH 8.0

-

Dialysis tubing or centrifugal filtration devices

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.

-

This compound Solution Preparation: Immediately before use, dissolve p-SCN-Bz-DTPA in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add a 10 to 50-fold molar excess of the this compound solution to the antibody solution with gentle vortexing. The exact molar ratio should be optimized to achieve the desired number of chelators per antibody molecule without compromising immunoreactivity.[5]

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted isothiocyanate groups. Incubate for 15 minutes at room temperature.

-

Purification:

-

Remove unconjugated this compound and other small molecules by size-exclusion chromatography using a pre-equilibrated SEC column with a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).

-

Alternatively, purify the conjugate by dialysis against the same buffer or by using centrifugal filtration devices.

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA or A280).

-

Determine the number of DTPA molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or a colorimetric assay with a known metal ion.[6][7]

-

Assess the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA or flow cytometry).

-

Protocol 2: Radiolabeling of a DTPA-Antibody Conjugate with Indium-111

Materials:

-

DTPA-conjugated antibody (from Protocol 1)

-

¹¹¹InCl₃ in 0.05 M HCl (commercially available)

-

Labeling buffer: 0.1 M Sodium Citrate or Acetate buffer, pH 5.0-6.0

-

Quenching solution: 50 mM DTPA solution

-

Instant thin-layer chromatography (ITLC) strips

-

Developing solvent: 0.1 M Sodium Citrate, pH 6.0

Procedure:

-

Preparation: In a sterile, pyrogen-free vial, add the DTPA-conjugated antibody to the labeling buffer.

-

Radiolabeling:

-

Add the desired amount of ¹¹¹InCl₃ solution to the antibody conjugate. The amount of radioactivity will depend on the desired specific activity.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

-

Quenching: Add a small volume of the 50 mM DTPA quenching solution to a final concentration of 1-5 mM to complex any unbound ¹¹¹In.

-

Quality Control:

-

Determine the radiochemical purity (RCP) by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using the developing solvent. In this system, the ¹¹¹In-DTPA-antibody conjugate remains at the origin, while free ¹¹¹In-DTPA migrates with the solvent front.

-

Calculate the RCP by measuring the radioactivity in each section of the strip. An RCP of >95% is generally considered acceptable.

-

-

Purification (if necessary): If the RCP is below the acceptable limit, purify the radiolabeled conjugate using a size-exclusion chromatography column.

Protocol 3: Radiolabeling of a DTPA-Antibody Conjugate with Yttrium-90

Materials:

-

DTPA-conjugated antibody (from Protocol 1)

-

⁹⁰YCl₃ in 0.04 M HCl (commercially available)[8]

-

Labeling buffer: 0.5 M Sodium Acetate, pH 5.0-5.5

-

Quenching solution: 50 mM DTPA solution

-

ITLC strips

-

Developing solvent: 0.1 M Sodium Citrate, pH 6.0

Procedure:

-

Preparation: In a sterile, pyrogen-free vial, add the DTPA-conjugated antibody to the labeling buffer.

-

Radiolabeling:

-

Carefully add the ⁹⁰YCl₃ solution to the antibody conjugate. Due to the high energy of ⁹⁰Y beta emissions, appropriate shielding is critical.

-

Incubate the reaction at room temperature for 10-30 minutes. Some protocols may benefit from gentle heating (e.g., 37°C).

-

-

Quenching: Add the 50 mM DTPA quenching solution to a final concentration of 1-5 mM.

-

Quality Control:

-

Determine the RCP using ITLC as described in Protocol 2. The ⁹⁰Y-DTPA-antibody will remain at the origin, and free ⁹⁰Y-DTPA will migrate with the solvent front.

-

An RCP of >95% is desirable.

-

-

Purification (if necessary): Purify using size-exclusion chromatography if the RCP is not satisfactory.

Visualizing the Process: Diagrams

References

- 1. DTPA-coupled antibodies labeled with yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Labeling of monoclonal antibody conjugates with 90Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Thermodynamically Stable Complex Formation of [nat/111In]In3+, [nat/90Y]Y3+, and [nat/177Lu]Lu3+ with H6dappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

An In-Depth Technical Guide to Bz-DTPA: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid (Bz-DTPA), a bifunctional chelating agent pivotal in the advancement of targeted radiopharmaceuticals and other drug conjugates. This document details its chemical structure, physicochemical properties, synthesis, and methodologies for its conjugation to biomolecules, with a focus on applications in radioimmunotherapy.

Chemical Structure and Physicochemical Properties

This compound is a derivative of diethylenetriaminepentaacetic acid (DTPA), a well-established chelating agent. The key structural feature of this compound is the introduction of a benzyl group, which is further functionalized with an isothiocyanate (-N=C=S) group. This isothiocyanate moiety provides a reactive site for the covalent attachment of the chelator to primary amine groups on biomolecules, such as the lysine residues of antibodies and peptides. The DTPA backbone, with its five carboxyl groups and three nitrogen atoms, forms a highly stable cage-like structure around various metal ions.

The most commonly utilized form for bioconjugation is p-SCN-Bz-DTPA, where the isothiocyanate group is at the para position of the benzyl ring.

Chemical Structure of p-SCN-Bz-DTPA:

A summary of the key physicochemical properties of p-SCN-Bz-DTPA is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈N₄O₁₀S | |

| Molecular Weight | 540.54 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 25 mg/mLWater: 5 mg/mL (with sonication) | |

| pKa (Predicted) | 1.76 ± 0.10 | |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ |

Chelation Properties and Stability Constants

| Metal Ion | Application | log K (DTPA) | Notes |

| Indium-111 (¹¹¹In³⁺) | SPECT Imaging | ~29 | |

| Yttrium-90 (⁹⁰Y³⁺) | Radioimmunotherapy | ~22 | |

| Lutetium-177 (¹⁷⁷Lu³⁺) | Radioimmunotherapy | ~22 | |

| Gadolinium (Gd³⁺) | MRI Contrast Agent | ~22.5 | Stability is critical due to the high toxicity of free Gd³⁺.[1] |

Synthesis and Experimental Protocols

Synthesis of p-SCN-Bz-DTPA

The synthesis of p-SCN-Bz-DTPA is a multi-step process that is typically performed by specialized chemical suppliers. A general synthetic scheme involves the following key transformations[2]:

-

Preparation of (S)-p-nitrophenylalanine N-(2-aminoethyl)amide: This step creates the initial backbone structure.

-

Reduction of the nitro group: The nitro group on the phenyl ring is reduced to an amine group.

-

Alkylation with a protected acetic acid derivative: The amine groups of the diethylenetriamine backbone are alkylated to introduce the carboxylic acid moieties of DTPA. Often, the carboxylic acids are protected as t-butyl esters.

-

Conversion of the amino group to an isothiocyanate: The aromatic amine is converted to the reactive isothiocyanate group.

-

Deprotection of the carboxylic acids: The protecting groups on the carboxylic acids are removed to yield the final p-SCN-Bz-DTPA product.

A high-level overview of the synthesis is depicted in the following workflow diagram.

Synthesis workflow for p-SCN-Bz-DTPA.

Conjugation of p-SCN-Bz-DTPA to Antibodies

This protocol provides a general method for the conjugation of p-SCN-Bz-DTPA to the primary amine groups of antibodies. Optimization may be required for specific antibodies.

Materials:

-

Antibody solution (e.g., in phosphate-buffered saline, PBS)

-

p-SCN-Bz-DTPA

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.2-9.5

-

Purification column (e.g., Sephadex G-50 or size-exclusion HPLC)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the conjugation buffer using dialysis or a spin filtration unit. Adjust the antibody concentration to 5-10 mg/mL.

-

p-SCN-Bz-DTPA Solution Preparation: Immediately before use, dissolve p-SCN-Bz-DTPA in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add the desired molar excess of the p-SCN-Bz-DTPA solution to the antibody solution. A common starting point is a 10- to 50-fold molar excess of the chelator.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.

-

Purification: Remove unreacted p-SCN-Bz-DTPA and any small molecule byproducts using a desalting column (e.g., Sephadex G-50) equilibrated with an appropriate buffer (e.g., 0.1 M citrate buffer, pH 6.0, containing 0.15 M NaCl). For higher purity, size-exclusion HPLC (SEC-HPLC) can be used.

-

Characterization and Storage: Determine the final concentration of the purified antibody-chelator conjugate using a protein assay (e.g., BCA or absorbance at 280 nm). The chelator-to-antibody ratio can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a tracer radionuclide. Store the conjugate at 4°C or as recommended for the specific antibody.

The experimental workflow for antibody conjugation is illustrated below.

Experimental workflow for antibody conjugation with p-SCN-Bz-DTPA.

Radiolabeling of this compound-Antibody Conjugates

This is a general protocol for radiolabeling a this compound-conjugated antibody with a trivalent radiometal, such as Indium-111.

Materials:

-

This compound-antibody conjugate in a suitable buffer (e.g., 0.1 M citrate, pH 6.0)

-

Radiometal solution (e.g., ¹¹¹InCl₃ in dilute HCl)

-

Metal-free water and reaction vials

-

Instant thin-layer chromatography (ITLC) strips for quality control

Procedure:

-

Add the this compound-antibody conjugate to a metal-free microcentrifuge tube.

-

Carefully add the radiometal solution to the conjugate. The amount of radiometal will depend on the desired specific activity.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Perform quality control using ITLC to determine the radiolabeling efficiency. A common mobile phase for ¹¹¹In-DTPA conjugates is 0.1 M citrate buffer, pH 6.0, where the radiolabeled antibody remains at the origin and free ¹¹¹In moves with the solvent front.

-

If necessary, purify the radiolabeled conjugate from any unchelated radiometal using a size-exclusion column.

Applications in Drug Development

The primary application of this compound is in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapy (theranostics).

Radioimmunotherapy (RIT)

In RIT, a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen is conjugated with this compound and subsequently radiolabeled with a therapeutic radionuclide, such as Yttrium-90 or Lutetium-177. When administered to a patient, the radiolabeled mAb selectively binds to the tumor cells, delivering a cytotoxic dose of radiation directly to the tumor site while minimizing exposure to healthy tissues.

Mechanism of Action in CD20-Targeted RIT:

One of the most successful targets for RIT is the CD20 antigen, which is highly expressed on the surface of B-cell lymphomas. The binding of a radiolabeled anti-CD20 antibody to the CD20 molecule on a malignant B-cell can induce cell death through several mechanisms[3][4][5]:

-

Direct Radiation-Induced DNA Damage: The beta-emitting radionuclide delivers a lethal dose of radiation to the cell, causing double-strand DNA breaks and inducing apoptosis.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the antibody can be recognized by immune effector cells (e.g., natural killer cells), which then lyse the tumor cell.

-

Complement-Dependent Cytotoxicity (CDC): The antibody-antigen complex can activate the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.

-

Direct Apoptosis Signaling: Cross-linking of CD20 molecules by the antibody can trigger intracellular signaling pathways that lead to apoptosis.

The following diagram illustrates the signaling pathways involved in anti-CD20 radioimmunotherapy.

Signaling pathways in anti-CD20 radioimmunotherapy.

Molecular Imaging

This compound can also be used to develop targeted imaging agents for Single Photon Emission Computed Tomography (SPECT) and Magnetic Resonance Imaging (MRI). For SPECT imaging, a this compound-conjugated targeting molecule is radiolabeled with a gamma-emitting radionuclide, such as Indium-111. For MRI, the conjugate is chelated with a paramagnetic metal ion, most commonly Gadolinium(III). These imaging agents allow for the non-invasive visualization and characterization of diseases at the molecular level.

Conclusion

This compound is a versatile and indispensable tool in the field of drug development, particularly for the creation of targeted radiopharmaceuticals. Its robust chelation chemistry, coupled with a reactive functional group for bioconjugation, enables the stable attachment of a wide range of metal ions to biomolecules. The detailed methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working to advance the design and application of these powerful therapeutic and diagnostic agents.

References

- 1. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of isothiocyanatobenzyl-DTPA used for labelling of monoclonal antibodies by radionuclides [inis.iaea.org]

- 3. A Systematic Review of Clinical Applications of Anti-CD20 Radioimmunotherapy for Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advancements in cancer immunotherapies targeting CD20: from pioneering monoclonal antibodies to chimeric antigen receptor-modified T cells [frontiersin.org]

The Core Principles of Bifunctional Chelators in Radiopharmacy: An In-depth Technical Guide

Introduction

In the landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) are indispensable molecular bridges. They form a critical link between a targeting biomolecule, such as a monoclonal antibody or a peptide, and a metallic radionuclide.[1] This union creates a radiopharmaceutical agent capable of delivering diagnostic or therapeutic radiation to a specific biological target with high precision.[1] The design and selection of an appropriate BFC are paramount, as the chelator's properties significantly influence the stability, in vivo behavior, and overall efficacy of the resulting radiopharmaceutical.[1][2]

A bifunctional chelator is characterized by two key components: a strong metal-chelating unit and a reactive functional group.[1] The chelating moiety securely binds the radiometal, preventing its release in vivo, which could otherwise lead to off-target toxicity.[1] The functional group allows for covalent conjugation to the targeting biomolecule.[1] This guide provides a comprehensive overview of the core principles of bifunctional chelators, their types, applications with various radiometals, and detailed methodologies for their use in the development of radiopharmaceuticals.

The Core Concept of Bifunctional Chelators

The fundamental role of a bifunctional chelator is to create a stable complex between a metallic radionuclide and a targeting vector.[1] This relationship is crucial for the successful application of radiopharmaceuticals in both diagnostic imaging and therapy.[2][3] An ideal BFC must form a radiometal chelate with high thermodynamic stability and kinetic inertness to prevent the dissociation of the metal ion in vivo.[3][4][5] Dissociation can lead to the accumulation of the free radionuclide in non-target tissues, causing unwanted toxicity and degrading imaging quality.

The choice of BFC is largely determined by the chemical properties of the radiometal, such as its ionic radius and charge, as well as the nature of the targeting biomolecule.[5][6] Different radiometals have distinct coordination chemistry, requiring BFCs with specific donor atoms and structural frameworks to achieve a stable complex.[5]

Types of Bifunctional Chelators

Bifunctional chelators are broadly categorized into two main classes based on their structure: acyclic (linear) and macrocyclic. The choice between these depends on the coordination chemistry of the specific radiometal being used.[1]

Acyclic (Linear) Chelators

These are open-chain molecules that wrap around the metal ion. A significant advantage of acyclic chelators is their generally faster metal complexation kinetics, which allows for rapid radiolabeling, often at room temperature.[1][7] However, their complexes can sometimes exhibit lower in vivo stability compared to their macrocyclic counterparts.[4]

-

DTPA (Diethylenetriaminepentaacetic acid): One of the most well-established acyclic chelators, DTPA and its derivatives (like CHX-A''-DTPA) have been widely used.[3][4] While effective for radionuclides like Indium-111, its stability with others, such as Yttrium-90, has been noted as suboptimal, leading to the development of more stable macrocyclic options.[6]

-

HBED-CC (N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid): This chelator is particularly successful for Gallium-68, allowing for quantitative chelation at room temperature, which is a distinct advantage over DOTA.[4]

-

DFO (Desferrioxamine B): A bacterial siderophore, DFO is the gold standard for chelating Zirconium-89.[4] While its resulting complexes are thermodynamically stable, they can show a lack of kinetic inertness, leading to some release of the radionuclide in vivo.[4]

Macrocyclic Chelators

These are cyclic molecules that create a pre-organized cavity for the metal ion, leading to complexes with very high thermodynamic stability and kinetic inertness.[3] This high stability is crucial for in vivo applications, minimizing the leakage of the radiometal.[4] The main drawback is that radiolabeling often requires heating to facilitate the incorporation of the metal into the rigid cyclic structure.[4]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is arguably the most widely used macrocyclic BFC in radiopharmacy.[8] It forms highly stable complexes with a wide range of trivalent metal ions, including Gallium-68, Lutetium-177, and Yttrium-90, making it a versatile platform for both diagnostics and therapy (theranostics).[8][9]

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): With a smaller cavity size than DOTA, NOTA is an ideal chelator for smaller radionuclides like Gallium-68 and Copper-64.[8][10] It forms an exceptionally stable complex with Ga-68 and allows for faster, more efficient labeling at lower temperatures compared to DOTA.[8][10]

-

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): TETA is another important macrocyclic chelator, particularly well-suited for complexing Copper-64.

Data Presentation

Quantitative data is essential for the selection and application of bifunctional chelators in radiopharmaceutical development.

Table 1: Properties of Common Radionuclides in Radiopharmacy

| Radionuclide | Half-Life (t½) | Decay Mode(s) | Principal Emission Energy (MeV) | Application | Ionic Radius (pm) |

|---|---|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | 67.7 min | β+ (89%) | 1.90 (β+) | PET Imaging | 62.0 |

| Copper-64 (⁶⁴Cu) | 12.7 h | β+ (17%), β- (39%) | 0.656 (β+), 0.579 (β-) | PET Imaging, Therapy | 73.0 |

| Zirconium-89 (⁸⁹Zr) | 78.4 h | β+ (23%) | 0.902 (β+) | PET Imaging | 72.0 |

| Lutetium-177 (¹⁷⁷Lu) | 6.73 d | β- (100%) | 0.497 (β-) | Therapy | 86.1 |

| Yttrium-90 (⁹⁰Y) | 2.67 d | β- (100%) | 2.28 (β-) | Therapy | 90.0 |

| Actinium-225 (²²⁵Ac) | 10.0 d | α (100%) | 5.8 (α average) | Therapy | 112.0 |

| Lead-212 (²¹²Pb) | 10.64 h | β- (100%) | 0.33 (β- average) | Therapy (in vivo generator for ²¹²Bi) | 119.0 |

| Bismuth-213 (²¹³Bi) | 45.6 min | β- (97.8%), α (2.2%) | 5.87 (α) | Therapy | 103.0 |

Data compiled from multiple sources.[6][8][11]

Table 2: Characteristics of Common Bifunctional Chelators

| Chelator | Type | Preferred Radionuclides | Key Characteristics |

|---|---|---|---|

| DOTA | Macrocyclic | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, ⁶⁴Cu | "Gold standard" for many trivalent metals; forms highly stable complexes; typically requires heating for labeling.[4][8] |

| NOTA | Macrocyclic | ⁶⁸Ga, ⁶⁴Cu | Excellent for ⁶⁸Ga, forming very stable complexes with rapid labeling at mild temperatures.[8][10] |

| DTPA | Acyclic | ¹¹¹In, ²¹³Bi | Fast labeling kinetics; complex stability can be a concern for some radionuclides like ⁹⁰Y.[4][12] |

| DFO | Acyclic | ⁸⁹Zr | Standard for ⁸⁹Zr; potential for in vivo dissociation.[4] |

| HBED-CC | Acyclic | ⁶⁸Ga | Allows for rapid, room-temperature labeling of ⁶⁸Ga.[4] |

| TCMC | Macrocyclic | ²¹²Pb | Developed to form a more stable complex with Lead-212 compared to DOTA.[13][14] |

| HOPO | Acyclic | ²²⁷Th, ⁸⁹Zr | Hydroxypyridinone-based chelators showing promise for high-valent metals.[14][15] |

Experimental Protocols

The development of a radiopharmaceutical involves a series of well-defined experimental procedures. Below are detailed methodologies for key steps.

Protocol 1: Conjugation of a BFC to a Monoclonal Antibody

This protocol describes a general method for conjugating a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester functional group to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody into the reaction buffer using a desalting column to remove any primary amine-containing buffers (e.g., Tris).

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Chelator Preparation:

-

Dissolve the BFC-NHS ester in a small volume of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). This should be done immediately before use as NHS esters are susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Calculate the volume of the BFC stock solution needed to achieve a desired molar excess of chelator to antibody (typically 10- to 20-fold molar excess).

-

Slowly add the calculated volume of the BFC solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove the unreacted, excess chelator from the mAb-BFC conjugate using a size-exclusion chromatography column (e.g., PD-10).

-

Equilibrate the column with a sterile, non-amine-containing buffer (e.g., 0.9% saline or PBS).

-

Apply the reaction mixture to the column and elute with the equilibration buffer.

-

Collect the fractions containing the purified mAb-BFC conjugate. The protein-containing fractions can be identified by measuring absorbance at 280 nm.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a spectrophotometer (A280).

-

Assess the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide and measuring the specific activity.

-

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol outlines the standard procedure for labeling a DOTA-conjugated peptide (e.g., DOTATATE) with Gallium-68 (⁶⁸Ga).

Materials:

-

Calibrated ⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Sterile 0.05 M HCl for generator elution

-

Reaction buffer (e.g., 1 M sodium acetate, pH 4.5)

-

Sterile, metal-free reaction vial

-

Heating block

-

Radio-TLC system for quality control (e.g., ITLC-SG strips, mobile phase: 0.1 M citrate buffer, pH 5)

-

Sterile Water for Injection (SWFI)

Procedure:

-

Generator Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ eluate.[1]

-

-

Reaction Mixture Preparation:

-

In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-20 µg) and the reaction buffer.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial. The buffer is crucial to adjust the pH of the final mixture to the optimal range for labeling (pH 3.5-4.5).

-

-

Radiolabeling:

-

Incubate the reaction mixture in a heating block at 95°C for 10-15 minutes.[1]

-

-

Quality Control (QC):

-

Spot a small aliquot of the reaction mixture onto a radio-TLC strip.

-

Develop the strip using the appropriate mobile phase.

-

In a typical system for ⁶⁸Ga-DOTA peptides, the radiolabeled peptide remains at the origin (Rf = 0.0), while any free, unchelated ⁶⁸Ga migrates with the solvent front (Rf = 1.0).

-

Scan the strip using a radio-TLC scanner to determine the radiochemical purity (RCP). An RCP of >95% is typically required.

-

-

Final Formulation:

-

After incubation, allow the vial to cool to room temperature.

-

Add SWFI to achieve the desired final volume and radioactivity concentration. The product is typically passed through a sterile filter (0.22 µm) into a final sterile vial.

-

Protocol 3: In Vitro Human Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled conjugate in a biologically relevant medium.

Materials:

-

Purified radiolabeled compound

-

Freshly thawed human serum

-

Incubator or water bath at 37°C

-

Radio-TLC or radio-HPLC system for analysis

Procedure:

-

Incubation:

-

Add a small volume of the radiolabeled compound to a vial containing human serum.

-

Incubate the mixture at 37°C.[1]

-

-

Time-Point Sampling:

-

At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.[1]

-

-

Analysis:

-

Analyze the aliquot using a suitable method to determine the percentage of radioactivity still attached to the biomolecule.[1] For example, ITLC can be used to separate the intact radiolabeled antibody (at the origin) from any released radiometal-chelate complex or free radiometal (which may migrate).[1]

-

For more quantitative results, protein precipitation (e.g., with ethanol or acetonitrile) can be performed, followed by centrifugation. The radioactivity in the supernatant (containing released radiometal) and the pellet (containing the intact radiolabeled protein) is then measured in a gamma counter.

-

-

Calculation:

-

Calculate the percentage of intact radiopharmaceutical at each time point:

-

% Intact = (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) x 100

-

-

Visualizations of Workflows and Pathways

Somatostatin Receptor Signaling Pathway

Many radiopharmaceuticals, such as ⁶⁸Ga-DOTATATE, target somatostatin receptors (SSTRs), which are overexpressed in neuroendocrine tumors. The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, thereby concentrating the radioactivity within the tumor cell.[1]

Conclusion

Bifunctional chelators are at the heart of modern radiopharmaceutical chemistry, enabling the targeted delivery of radionuclides for both diagnostic and therapeutic purposes.[1] The judicious selection of a chelator, based on the specific radionuclide and targeting biomolecule, is critical for the development of safe and effective agents.[1] A thorough understanding of the principles of chelation chemistry, coupled with robust and well-validated experimental protocols for conjugation, radiolabeling, and quality control, is essential for advancing the field of nuclear medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Maleimido-Functionalized NOTA Derivatives as Bifunctional Chelators for Site-Specific Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Harnessing α-Emitting Radionuclides for Therapy: Radiolabeling Method Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. harvest.usask.ca [harvest.usask.ca]

A Technical Guide to Bz-DTPA for Chelating Indium-111 in Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (Bz-DTPA) as a bifunctional chelating agent for the radiometal indium-111 (¹¹¹In). Aimed at professionals in radiopharmaceutical research and development, this document details the core principles, experimental methodologies, and key data associated with the use of this compound for creating stable ¹¹¹In-labeled bioconjugates for imaging and therapeutic applications.

Introduction to this compound and its Role in Radiopharmaceuticals

Radiolabeled biomolecules are pivotal tools in nuclear medicine for both diagnostic imaging and targeted radiotherapy. The success of these agents hinges on the stable attachment of a radionuclide to a targeting vector, such as a monoclonal antibody or peptide. Bifunctional chelating agents (BFCAs) are essential molecules that facilitate this connection. One such extensively used BFCA is this compound.

This compound is a derivative of diethylenetriaminepentaacetic acid (DTPA), an acyclic chelator known for its ability to form stable complexes with a variety of metal ions. The key features of this compound are:

-

A DTPA moiety: This provides a high-affinity binding pocket for radiometals like indium-111.

-

A benzyl group: This provides a spacer between the chelator and the biomolecule.

-

An isothiocyanate (-NCS) functional group: This reactive group allows for the covalent conjugation of the chelator to primary amine groups on biomolecules, such as the lysine residues of proteins.

The resulting ¹¹¹In-Bz-DTPA-biomolecule conjugate can then be used for applications such as single-photon emission computed tomography (SPECT) imaging to visualize the distribution of the targeting biomolecule in vivo.

Quantitative Data on ¹¹¹In-Bz-DTPA Conjugates

The following tables summarize key quantitative data from various studies involving the use of this compound and other DTPA derivatives for chelating indium-111.

Table 1: Radiolabeling Efficiency and Specific Activity

| Biomolecule | Chelator | Radiolabeling Efficiency (%) | Maximum Specific Activity | Reference |

| Z(HER2:342) Affibody | isothiocyanate-benzyl-DTPA | Not explicitly stated, but sufficient for in vivo studies | Not explicitly stated | [1] |

| Human Epidermal Growth Factor (hEGF) | This compound | 87 ± 4 | 66 GBq/μmol | [2] |

| B3 Monoclonal Antibody | 2-(p-SCN-Bz)-6-methyl-DTPA | 68 | ~3.8 MBq/nmol | [3] |

| B3 Monoclonal Antibody (for clinical studies) | 2-(p-SCN-Bz)-6-methyl-DTPA | >99 (purity) | 41 ± 10 MBq/nmol | [3] |

| Anti-tenascin-C MAb BC-2 | isothiocyanato-benzyl group-DTPA | 99 ± 1 | Not explicitly stated | [4] |

| Bombesin Conjugates | DTPA | >95 | 174 GBq/μmol | [5] |

| rGel/BLyS fusion protein | DTPA | >95 | Not explicitly stated | [6] |

Table 2: In Vitro Stability of ¹¹¹In-DTPA Conjugates

| Biomolecule | Chelator | Stability Conditions | Transchelation/Loss of ¹¹¹In | Reference |

| 16.88 Monoclonal Antibody | DTPAa | In vitro stability studies | Less stable than ¹¹¹In-16.88-LiLo | [7] |

| OST7 Monoclonal Antibody | MDTPA | Incubation in human serum | Higher stability than cDTPA, slightly lower than benzyl-EDTA derivatives | [8] |

| dGlu(1)-minigastrin | DTPA | 37°C in human serum | Transchelation t(1/2) of 239 h | [9] |

| Leu(1)-minigastrin | "monofunctional" DTPA | 37°C in human serum | Transchelation t(1/2) of 91 h | [9] |

| Human Epidermal Growth Factor (hEGF) | This compound | 37°C in human serum for 24 h | 5.3% transchelation to blood proteins | [2] |

Table 3: In Vivo Performance of ¹¹¹In-Bz-DTPA Conjugates

| Biomolecule | Chelator | Animal Model | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Time Point | Reference |

| Z(HER2:342) Affibody | isothiocyanate-benzyl-DTPA | Nude mice with SKOV-3 xenografts | 12 ± 3 | ~100 | 4 h | [1] |

| B3 Monoclonal Antibody | 2-(p-SCN-Bz)-6-methyl-DTPA | Nude mice with A431 xenografts | 25.4 (peak) | 3.5 | 72 h | [3] |

| rGel/BLyS fusion protein | DTPA | SCID mice with OCI-Ly10 lymphoma | 1.25 | 13 | 48 h | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in working with this compound and indium-111.

Conjugation of this compound to a Biomolecule

This protocol describes the covalent attachment of this compound to a protein (e.g., a monoclonal antibody) via its isothiocyanate group.

Materials:

-

Biomolecule (e.g., antibody) in a suitable buffer (e.g., bicarbonate buffer, pH 8.2-9.0)

-

p-isothiocyanatobenzyl-DTPA (this compound)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Dialysis tubing

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Adjust the pH of the biomolecule solution to 8.2-9.0 using a suitable buffer. The basic pH is necessary for the reaction between the isothiocyanate group of this compound and the primary amine groups of the biomolecule.

-

Add the this compound stock solution to the biomolecule solution. The molar ratio of this compound to the biomolecule needs to be optimized for each specific application, but ratios of 10:1 to 50:1 are common starting points.[10]

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

-

Purify the resulting this compound-biomolecule conjugate from unreacted this compound and byproducts. This can be achieved by size-exclusion chromatography or dialysis against a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).

-

Determine the number of chelator molecules conjugated per biomolecule using methods such as spectrophotometry or by radiolabeling with a known amount of indium-111.

Radiolabeling of this compound-Biomolecule Conjugate with Indium-111

This protocol outlines the chelation of indium-111 by the DTPA moiety of the purified conjugate.

Materials:

-

This compound-biomolecule conjugate in a metal-free buffer (e.g., 0.1 M citrate buffer or ammonium acetate buffer, pH 5.5)

-

¹¹¹InCl₃ solution

-

0.05 M EDTA solution

Procedure:

-

Add the desired amount of ¹¹¹InCl₃ solution to the this compound-biomolecule conjugate solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.[3][5] For some DTPA derivatives and biomolecules, gentle heating may be required to improve labeling efficiency.[11]

-

After the incubation period, add a small volume of 0.05 M EDTA solution to chelate any unbound ¹¹¹In.

-

Determine the radiolabeling efficiency using a suitable quality control method (see Section 3.3).

Quality Control of ¹¹¹In-Bz-DTPA-Biomolecule Conjugates

Quality control is a critical step to ensure the purity and stability of the radiolabeled product before in vitro or in vivo use.

Methods:

-

Instant Thin-Layer Chromatography (ITLC):

-

Principle: This method separates the radiolabeled conjugate from free ¹¹¹In.

-

Stationary Phase: ITLC-SG (silica gel) strips.

-

Mobile Phase: A common mobile phase is 0.2 M EDTA in saline, pH 5.0.[5]

-

Procedure: A small spot of the radiolabeled product is applied to the bottom of the ITLC strip. The strip is then developed in the mobile phase. The radiolabeled conjugate remains at the origin (Rf = 0.0-0.2), while the free ¹¹¹In-EDTA complex migrates with the solvent front (Rf = 0.6-0.8).[5] The strip is then cut and the radioactivity in each section is measured using a gamma counter to calculate the radiochemical purity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC provides a more detailed analysis of the radiochemical purity, allowing for the separation of the desired radiolabeled product from aggregates, fragments, and other impurities.

-

Column: A size-exclusion or reverse-phase column is typically used.

-

Detector: A radioactivity detector is used in series with a UV detector.

-

Procedure: The radiolabeled product is injected onto the HPLC system, and the chromatogram is analyzed to determine the percentage of radioactivity associated with the main product peak.

-

-

Immunoreactivity Assay:

-

Principle: This assay determines the ability of the radiolabeled biomolecule to bind to its target.

-

Procedure: The radiolabeled conjugate is incubated with an excess of the target antigen (e.g., cells expressing the target receptor). The percentage of radioactivity that binds to the target is then determined. An immunoreactivity of greater than 70-90% is generally considered acceptable.[3][4]

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound for chelating indium-111.

Caption: Chelation of Indium-111 by the this compound conjugate.

Caption: General workflow for radiolabeling with Indium-111.

Caption: Typical in vivo experimental workflow.

Conclusion

This compound remains a valuable and widely utilized bifunctional chelating agent for the development of ¹¹¹In-labeled radiopharmaceuticals. Its straightforward conjugation chemistry, ability to form stable complexes with indium-111 under mild conditions, and the wealth of available literature make it an attractive choice for researchers in the field. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the successful design and execution of studies involving ¹¹¹In-Bz-DTPA conjugates. Careful optimization of conjugation and labeling conditions, along with rigorous quality control, are paramount to ensure the production of high-quality radiopharmaceuticals for preclinical and clinical applications.

References

- 1. 111In-benzyl-DTPA-ZHER2:342, an affibody-based conjugate for in vivo imaging of HER2 expression in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 111In conjugated to benzyl-diethylenetriaminepentaacetic acid-human epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 111In-Diethylenetriaminepentaacetic acid-2-(p-isothiocyanatobenzyl)-6-methyl-B3 monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biodistribution of 111In-labelled SCN-bz-DTPA-BC-2 MAb following loco-regional injection into glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ninho.inca.gov.br [ninho.inca.gov.br]

- 6. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New chelating agent for attaching indium-111 to monoclonal antibodies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of bifunctional chelators on biological properties of 111In-labeled cyclic peptide RGD dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzyl Group's Pivotal Role in Enhancing Diethylenetriaminepentaacetic Acid (DTPA) for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The modification of chelating agents is a cornerstone of innovation in diagnostic imaging and radiotherapy. Among these, Diethylenetriaminepentaacetic acid (DTPA) has long been a workhorse for sequestering metal ions. The strategic addition of a benzyl group to the DTPA backbone has unlocked significant advancements, enhancing its utility in sophisticated drug development applications. This technical guide delves into the multifaceted role of the benzyl group in DTPA, providing a comprehensive overview of its impact on stability, lipophilicity, and biological activity, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Benzyl Moiety: A Key to Versatility and Stability

The introduction of a benzyl group (C₆H₅CH₂-) to the DTPA structure serves several critical functions. Primarily, it provides a robust and chemically stable linker for conjugation to biomolecules such as antibodies, peptides, and other targeting vectors.[1] This is often achieved through the use of a bifunctional chelator derivative, such as p-isothiocyanatobenzyl-DTPA (p-SCN-Bz-DTPA), which allows for covalent attachment to amine groups on proteins.[2][3]

Beyond its role as a linker, the benzyl group's aromatic and lipophilic nature influences the overall physicochemical properties of the DTPA metal complex. This can lead to altered biodistribution, improved stability, and enhanced performance in applications like Magnetic Resonance Imaging (MRI) and radioimmunotherapy.[4][5]

Quantitative Analysis: Benchmarking Benzyl-DTPA against Unmodified DTPA

The incorporation of a benzyl group demonstrably impacts the performance of DTPA chelates. The following tables summarize key quantitative data from comparative studies.

Table 1: Stability Constants of Gadolinium (Gd³⁺) Complexes

| Complex | Log K (Conditional) | Measurement Method | Reference |

| Gd-DTPA | 17.3 | Spectrophotometry | [6] |

| Gd-Bz-DTPA (4-substituted) | ~18 (estimated) | Transmetallation assessment | [4] |

| Gd-DTPA-monopropylamide | 16.1 | Spectrophotometry | [6] |

Note: Higher Log K values indicate greater thermodynamic stability. The steric hindrance provided by the benzyl group can reduce the accessibility of competing metal ions, thereby enhancing the kinetic inertness of the complex.[4]

Table 2: Relaxivity of Gadolinium (Gd³⁺) Complexes for MRI

| Complex | r₁ Relaxivity (mM⁻¹s⁻¹) at 20 MHz, 310 K | Comments | Reference |

| Gd-DTPA | ~4.0 | Standard clinical contrast agent | [4] |

| Gd-(S)-(4-Bz)DTPA | 4.3 - 5.1 | Higher relaxivity than parent compound | [4] |

| Gd-EOB-DTPA | Not specified, but higher liver enhancement | Hepatobiliary specific agent | [5] |

| Gd-BOPTA | Not specified, but higher liver enhancement | Lipophilic, hepatobiliary agent | [7] |

Note: Relaxivity (r₁) is a measure of the efficiency of a contrast agent in enhancing the relaxation rate of water protons. Higher values generally lead to better image contrast. The increased molecular size and altered hydration dynamics due to the benzyl group contribute to the observed increase in relaxivity.[4]

Table 3: Biodistribution of ¹¹¹In-labeled Benzyl-DTPA Antibody Conjugates

| Conjugate | Tumor Uptake (%ID/g at 4h) | Tumor-to-Blood Ratio (at 4h) | Primary Clearance Route | Reference |

| ¹¹¹In-DTPA-Antibody | Variable, depends on Ab | Lower | Renal | [8] |

| ¹¹¹In-Bz-DTPA-ZHER2:342 | 12 ± 3 | ~100 | Renal | [9] |

Note: %ID/g refers to the percentage of the injected dose per gram of tissue. The biodistribution data highlights the efficient tumor targeting and rapid blood clearance of benzyl-DTPA conjugated antibodies, leading to high tumor-to-blood ratios crucial for clear imaging.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis, conjugation, and evaluation of benzyl-DTPA derivatives.

Synthesis of p-Isothiocyanatobenzyl-DTPA (p-SCN-Bz-DTPA)

This protocol outlines the key steps for the synthesis of the widely used bifunctional chelator p-SCN-Bz-DTPA.[2]

Materials:

-

(S)-p-nitrophenylalanine N-(2-aminoethyl)amide

-

Reducing agent (e.g., H₂/Pd-C)

-

Diethylenetriaminepentaacetic acid penta-t-butyl ester

-

Thiophosgene (CSCl₂)

-

Organic solvents (e.g., DMF, CH₂Cl₂)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Reduction of the Nitro Group: The nitro group of (S)-p-nitrophenylalanine N-(2-aminoethyl)amide is reduced to an amine, typically through catalytic hydrogenation.

-

Alkylation of DTPA Ester: The resulting p-aminobenzyl derivative is reacted with the penta-t-butyl ester of DTPA.

-

Deprotection: The t-butyl ester protecting groups are removed under acidic conditions to yield the free carboxylic acid groups.

-

Formation of the Isothiocyanate: The amino group on the benzyl ring is converted to an isothiocyanate group using thiophosgene.

-

Purification: The final product is purified using chromatographic techniques (e.g., HPLC).

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.

-

Mass Spectrometry: ESI-MS is used to verify the molecular weight of the final product.

Conjugation of p-SCN-Bz-DTPA to a Monoclonal Antibody

This protocol describes the covalent attachment of the chelator to a targeting antibody.[3]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)

-

p-SCN-Bz-DTPA dissolved in an organic solvent (e.g., DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Buffer for purification (e.g., PBS)

Procedure:

-

Antibody Preparation: The antibody is buffer-exchanged into a conjugation buffer at a slightly alkaline pH to ensure the reactivity of the lysine amine groups.

-

Conjugation Reaction: A molar excess of p-SCN-Bz-DTPA is added to the antibody solution. The reaction mixture is incubated at room temperature or 37°C for a defined period (e.g., 1-4 hours).

-

Purification: The resulting antibody-DTPA conjugate is separated from unreacted chelator and other small molecules by size-exclusion chromatography.

-

Characterization: The chelator-to-antibody ratio is determined, for example, by spectrophotometric methods or mass spectrometry.

Radiolabeling of Benzyl-DTPA-Antibody Conjugate with ¹¹¹In

This protocol details the incorporation of a radionuclide for imaging or therapy.[9]

Materials:

-

Benzyl-DTPA-antibody conjugate in a suitable buffer (e.g., acetate buffer, pH 5.0-6.0)

-

¹¹¹InCl₃ in dilute HCl

-

Quenching solution (e.g., EDTA solution)

-

Instant thin-layer chromatography (ITLC) materials for quality control

Procedure:

-

pH Adjustment: The pH of the antibody-chelator conjugate solution is adjusted to the optimal range for radiolabeling.

-

Radiolabeling: A calculated amount of ¹¹¹InCl₃ is added to the conjugate solution and incubated at room temperature.

-

Quality Control: The radiolabeling efficiency is determined by ITLC to measure the percentage of radionuclide incorporated into the antibody conjugate.

-

Purification (if necessary): If the radiolabeling efficiency is not sufficiently high, the radiolabeled conjugate can be purified from free ¹¹¹In using size-exclusion chromatography.

Visualizing the Workflow and Impact

Graphviz diagrams provide a clear visual representation of the experimental workflows and the logical relationships in the application of benzyl-DTPA.

Conclusion

The incorporation of a benzyl group into the DTPA framework represents a significant strategic advancement in the design of chelating agents for biomedical applications. This modification not only provides a stable and versatile platform for conjugation to targeting biomolecules but also enhances the stability and imaging properties of the resulting metal complexes. The quantitative data and experimental protocols provided in this guide underscore the superior performance of benzyl-DTPA derivatives in preclinical and clinical settings. For researchers and professionals in drug development, a thorough understanding of the role of the benzyl group is crucial for the continued innovation of targeted diagnostics and therapeutics.

References

- 1. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 2. Preparation of isothiocyanatobenzyl-DTPA used for labelling of monoclonal antibodies by radionuclides [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Gd-EOB-DTPA and Gd-DTPA for contrast-enhanced MR imaging of liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Gd-BOPTA with Gd-DTPA in MR imaging of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of conjugation on the biodistribution of 111In-labelled anti-PAP and anti-PSA monoclonal antibodies examined in nude mice with PC-82 human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 111In-benzyl-DTPA-ZHER2:342, an affibody-based conjugate for in vivo imaging of HER2 expression in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isothiocyanate Group in Bz-DTPA Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the isothiocyanate group in the conjugation of p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (Bz-DTPA) to biomolecules, particularly antibodies. This bioconjugation technique is fundamental in the development of radioimmunoconjugates for diagnostic imaging and targeted radiotherapy in oncology.

Core Function of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a highly reactive functional group that serves as the covalent linkage point between the this compound chelator and the target biomolecule. Its primary role is to form a stable thiourea bond with primary amine groups (-NH₂) present on the surface of proteins, most notably the ε-amine group of lysine residues.

This reaction is favored under slightly alkaline conditions (pH 8.2-9.0), where the amine group is deprotonated and thus more nucleophilic. The electrophilic carbon atom of the isothiocyanate is readily attacked by the amine, leading to the formation of a durable and stable covalent bond. This stability is crucial for ensuring that the chelator, and the radiometal it carries, remains attached to the antibody as it circulates in the body and targets the tumor cells.

The this compound molecule itself is a bifunctional chelating agent. The DTPA (diethylenetriaminepentaacetic acid) moiety is a powerful chelator that can securely bind a variety of radiometals used in nuclear medicine, such as Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Technetium-99m (⁹⁹mTc).[1] The benzyl group acts as a spacer, separating the bulky chelator from the antibody to minimize interference with the antibody's binding to its target antigen.

Quantitative Data Presentation

The efficiency of the conjugation process and the stability of the resulting metal-chelate complex are critical parameters. The following tables summarize key quantitative data related to this compound conjugation.

Table 1: Stability Constants (log K) of DTPA with Medically Relevant Metal Ions

The stability constant (log K) indicates the strength of the bond between the chelator and the metal ion. Higher values signify a more stable complex, which is essential to prevent the release of toxic free metal ions in vivo.

| Metal Ion | log K Value |

| Gd³⁺ | 22.46[2] |

| In³⁺ | 29.0 |

| Y³⁺ | 22.0 |

| Lu³⁺ | 22.4 |

| Cu²⁺ | 21.4 |

| Zn²⁺ | 18.29 |

| Ca²⁺ | 10.74 |

| Mg²⁺ | 9.30 |

Data compiled from multiple sources.[1][3][4][5][6]

Table 2: Effect of Reactant Molar Ratio on Conjugation Efficiency

The molar ratio of the bifunctional chelator to the antibody during the conjugation reaction directly impacts the average number of chelators attached per antibody, known as the chelator-to-antibody ratio (CAR). Optimizing the CAR is crucial, as a high CAR can lead to loss of antibody immunoreactivity, while a low CAR may result in insufficient delivery of the radiometal to the target.[7]

| Chelator | Antibody | Molar Ratio (Chelator:Ab) | Chelators per Antibody (CAR) | Immunoreactivity Retention |

| cDTPAA | Anti-HSA Ab | 100:1 | 2 | 77%[7] |

| cDTPAA | Anti-HSA Ab | 500:1 | 8 | 59%[7] |

| cDTPAA | Anti-HSA Ab | 1000:1 | 9 | 55%[7] |

| cDTPAA | Anti-HSA Ab | 2000:1 | 11 | 47%[7] |

| cDTPAA | MAb-17-1A | 50:1 | 1 | 93%[7] |

| cDTPAA | MAb-17-1A | 100:1 | 4 | 60%[7] |

| cDTPAA | MAb-17-1A | 500:1 | 11 | 12%[7] |

cDTPAA (cyclic DTPA anhydride) is another common form of DTPA used for conjugation. The principle of molar ratio affecting CAR and immunoreactivity is directly applicable to this compound-NCS.

Experimental Protocols

General Protocol for Antibody Conjugation with p-SCN-Bz-DTPA

This protocol provides a general guideline for the conjugation of p-isothiocyanatobenzyl-DTPA to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

p-SCN-Bz-DTPA.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

0.1 M Sodium bicarbonate buffer (pH 8.2-9.0).

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) equilibrated with PBS.

Procedure:

-

Antibody Preparation: Perform a buffer exchange for the mAb solution into 0.1 M sodium bicarbonate buffer (pH 8.2-9.0). Adjust the mAb concentration to 2-10 mg/mL.

-

Chelator Preparation: Immediately before use, dissolve the p-SCN-Bz-DTPA in a small volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Calculate the required volume of the p-SCN-Bz-DTPA stock solution to achieve the desired molar excess (e.g., 10- to 50-fold) of chelator to antibody.

-

Slowly add the calculated volume of the chelator stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 30 minutes at 37°C, protected from light.[8][9]

-

-

Purification:

-

Remove unreacted chelator and byproducts by purifying the antibody-chelator conjugate using a desalting or size-exclusion chromatography column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Determine the chelator-to-antibody ratio (CAR) using a suitable method (see Protocol 3.2).

-

Assess the immunoreactivity of the conjugate (see Protocol 3.3).

-

The purified conjugate is now ready for radiolabeling.

-

Determination of Chelator-to-Antibody Ratio (CAR) by UV-Size-Exclusion Chromatography

This method allows for the determination of the CAR by leveraging the distinct UV absorbance properties of the antibody and the this compound.

Procedure:

-

Perform size-exclusion chromatography (SEC) on the purified antibody-chelator conjugate.

-

Simultaneously monitor the UV absorbance of the eluate at two wavelengths:

-

280 nm: for the antibody.

-

A wavelength specific to the this compound moiety (if available and distinct from the antibody's absorbance). Alternatively, a colorimetric method can be used post-fraction collection.[10]

-

-

Calculate the concentration of the antibody and the chelator in the conjugate peak using their respective extinction coefficients.

-

The CAR is the molar ratio of the chelator to the antibody.

Determination of Immunoreactivity by Lindmo Assay

The Lindmo assay is a standard method to determine the immunoreactive fraction of a radiolabeled antibody.

Materials:

-

Radiolabeled antibody-chelator conjugate.

-

Antigen-positive cells.

-

Antigen-negative cells (for non-specific binding control).

-

Binding buffer (e.g., PBS with 1% BSA).

-

Gamma counter.

Procedure:

-

Prepare a series of dilutions of the antigen-positive cells.

-

Add a constant, trace amount of the radiolabeled antibody-chelator conjugate to each cell dilution.

-

Incubate at 4°C for a sufficient time to reach binding equilibrium.

-

Separate the cell-bound radioactivity from the free radioactivity by centrifugation.

-

Measure the radioactivity in the cell pellet (Bound) and the supernatant (Free).

-

Calculate the ratio of Total Radioactivity / Bound Radioactivity for each cell concentration.

-

Plot the Total/Bound ratio (y-axis) against the reciprocal of the cell concentration (1/[Cells]) (x-axis).

-

Perform a linear regression on the data points.

-

The immunoreactive fraction is calculated as 1 / y-intercept.[11]

Mandatory Visualizations

This compound Conjugation and Radiolabeling Workflow

Caption: Workflow of this compound conjugation to an antibody and subsequent radiolabeling.

uPA/uPAR Signaling Pathway in Prostate Cancer

Caption: The uPA/uPAR signaling axis, a target for radioimmunoconjugates in prostate cancer.[12][13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. anushandhan.in [anushandhan.in]

- 6. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Targeting uPA/uPAR in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

The Bifunctional Chelator Bz-DTPA: A Technical Guide to its Core Biomedical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biomedical research, the ability to specifically target and visualize biological processes at the molecular level is paramount. This has led to the development of sophisticated tools, among which bifunctional chelators play a pivotal role. p-SCN-Bn-DTPA (2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid), commonly referred to as Bz-DTPA, has emerged as a workhorse in this field. Its unique structure, featuring a reactive isothiocyanate group and a powerful metal-chelating DTPA moiety, enables the stable attachment of diagnostic and therapeutic radionuclides to a variety of biomolecules. This technical guide provides an in-depth overview of the fundamental applications of this compound in radiolabeling for nuclear imaging and therapy, as well as its utility in the development of targeted magnetic resonance imaging (MRI) contrast agents.

Core Applications of this compound

The versatility of this compound stems from its bifunctional nature, allowing it to act as a bridge between a targeting biomolecule (e.g., an antibody, peptide, or nanoparticle) and a metal ion. This has led to its widespread use in two primary areas of biomedical research:

-

Radiopharmaceutical Development: this compound is extensively used to create radiopharmaceuticals for both diagnostic imaging and therapeutic applications. By chelating radioactive metal ions, it enables the targeted delivery of radiation to specific cells or tissues.

-

Single-Photon Emission Computed Tomography (SPECT) Imaging: this compound is frequently used to chelate SPECT isotopes like Indium-111 (¹¹¹In) and Technetium-99m (⁹⁹mTc). The resulting radiolabeled biomolecules can be used to visualize the distribution and expression of specific targets in vivo.

-

Radioimmunotherapy (RIT): In a therapeutic context, this compound can be used to chelate particle-emitting radionuclides such as Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu). When conjugated to a tumor-targeting antibody, this approach allows for the targeted delivery of a cytotoxic radiation dose to cancer cells.

-

-

Magnetic Resonance Imaging (MRI) Contrast Agent Development: The DTPA component of this compound can also chelate paramagnetic metal ions, most notably Gadolinium (Gd³⁺). By conjugating Gd-DTPA to a targeting moiety, researchers can create targeted MRI contrast agents that enhance the signal intensity of specific tissues or cells, thereby improving the diagnostic capabilities of MRI.

Quantitative Data Summary

The efficiency of radiolabeling and the stability of the resulting complex are critical parameters in the development of this compound-based agents. The following tables summarize key quantitative data from various studies.

| Radionuclide | Biomolecule | Radiolabeling Efficiency (%) | Specific Activity | In Vitro Serum Stability (% intact after 24h) | Reference |

| ¹¹¹In | Anti-PD-L1 Antibody | >98% | 110-122 MBq/µg | Not specified | [1] |

| ¹¹¹In | rGel/BLyS fusion toxin | >95% | Not specified | Not specified | |

| ¹¹¹In | DTPA-paclitaxel | 84% | Not specified | Not specified | [2] |

| ⁶⁴Cu | Rituximab | >95% (at 31 nM) | Not specified | <6% dissociation after 48h | [3][4] |

| ¹⁷⁷Lu | Nimotuzumab | >98% | Not specified | Good stability up to 4 days | [5] |

| ⁹⁰Y | Trastuzumab | >95% | Not specified | Excellent | [6] |

Table 1: Radiolabeling and Stability Data for this compound Conjugates.

| Chelator Comparison | Radionuclide | Biomolecule | Key Finding | Reference |

| This compound vs. DOTA | ⁶⁴Cu | Rituximab | DOTA conjugates show superior in vivo stability compared to DTPA derivatives. | [3][7] |

| CHX-A"-DTPA vs. DOTA | ¹⁷⁷Lu | Nimotuzumab | Both chelators produced radioimmunoconjugates with good purity and stability. | [5] |

| CHX-A"-DTPA vs. DOTA | ⁹⁰Y | Trastuzumab | Both are suitable choices for applications requiring ⁹⁰Y. | [6] |

Table 2: Comparative Data of this compound and Other Chelators.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide generalized protocols for key experimental procedures.

Protocol 1: Antibody Conjugation with p-SCN-Bn-DTPA

This protocol describes the covalent attachment of the this compound chelator to a monoclonal antibody via the formation of a stable thiourea bond.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

p-SCN-Bn-DTPA

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Ammonium acetate buffer (0.15 M, pH ~7.0)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the conjugation buffer using a spin filtration unit or dialysis to a final concentration of 5-10 mg/mL.

-

-

p-SCN-Bn-DTPA Solution Preparation:

-

Immediately before use, dissolve p-SCN-Bn-DTPA in anhydrous DMSO to a concentration of 10-20 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved p-SCN-Bn-DTPA to the antibody solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.

-

-

Purification of the Conjugate:

-

Remove unconjugated this compound by size-exclusion chromatography using a PD-10 column pre-equilibrated with ammonium acetate buffer.

-

Collect the protein-containing fractions.

-

-

Characterization:

-